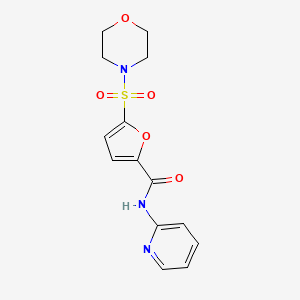

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

Description

5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan core substituted with a morpholine sulfonyl group at position 5 and a pyridin-2-yl carboxamide at position 2.

Properties

IUPAC Name |

5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKWGVFSVFEFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine using a sulfonyl chloride reagent under basic conditions.

Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable pyridine derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Sulfonamide derivatives or thiol-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties due to its unique structural features. It is hypothesized to exhibit activity against specific molecular targets, particularly enzymes and receptors involved in various diseases. The sulfonyl group enhances binding affinity, while the furan ring contributes to the compound's stability and bioavailability.

Case Studies

- Enzyme Inhibition : Research indicates that 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide may inhibit certain enzymes implicated in cancer progression. Preliminary studies show promising results in reducing tumor cell proliferation in vitro.

- Receptor Binding : Studies have demonstrated that this compound interacts with specific receptors related to neurotransmitter pathways, suggesting potential applications in treating neurological disorders.

Biological Studies

Mechanism of Action

The mechanism of action involves the interaction of the sulfonyl group with active sites on target enzymes or receptors. This interaction can lead to significant biological effects, such as modulation of signaling pathways that are crucial for cellular functions .

Research Applications

- In vitro Studies : The compound is utilized in various biological assays to assess its effects on cell viability, apoptosis, and metabolic activity.

- Animal Models : Ongoing research includes testing the efficacy of this compound in animal models of disease to evaluate therapeutic potential and safety profiles.

Industrial Applications

Synthesis of Complex Molecules

In addition to its biological applications, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for further modifications that can lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyridinyl groups can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Structural Analogs from Diarylamide Derivatives ()

describes 5-nitro-furan-2-carboxamide derivatives synthesized for diuretic applications. Key analogs include:

| Compound | Substituent (R-group) | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|---|

| 2A (Control) | Phenyl | 73 | 178–180 | Yellow solid |

| 2H | Thiophen-3-yl | 75 | 214–215 | Yellow solid |

| 2I | Thiophen-2-yl | 67 | 212–214 | Yellow solid |

| 2J | Thiazol-2-yl | 75 | 265–268 | Brown solid |

| 2L | Oxazol-2-yl | 73 | 251 (decomp.) | Brown solid |

Key Comparisons:

- Electronic Effects : The nitro group in these analogs is strongly electron-withdrawing, which may enhance electrophilic reactivity. In contrast, the morpholine sulfonyl group in the target compound offers moderate electron-withdrawing effects with improved solubility due to morpholine’s polarity .

- Bioactivity : The pyridin-2-yl substituent in the target compound may provide stronger π-π stacking interactions with biological targets compared to phenyl or thiophenyl groups in analogs like 2A or 2H. This could enhance binding affinity in enzyme inhibition (e.g., urea transporters) .

- Thermal Stability : Melting points of nitro-substituted analogs (e.g., 2J: 265–268°C) suggest high thermal stability. The morpholine sulfonyl group’s impact on melting point remains unclear but may reduce decomposition risks compared to nitro groups, which often degrade at high temperatures .

Morpholine-Containing Compounds ()

includes morpholine derivatives like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide.

Key Comparisons:

- Morpholine Positioning : In the target compound, morpholine is directly sulfonylated to the furan ring, whereas compounds feature morpholine linked via ethoxy groups. The sulfonyl group may enhance hydrogen-bonding capacity and metabolic stability compared to ether linkages .

- Solubility : Morpholine’s polarity improves aqueous solubility. The sulfonyl group in the target compound could further increase solubility compared to ethoxy-linked morpholine derivatives, which may exhibit higher lipophilicity .

Carboxamide Variations ()

lists carboxamide derivatives with quinoline-pyrimidine cores, such as N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)...quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide.

Key Comparisons:

- Core Structure: The target compound’s furan carboxamide is simpler than the quinoline-pyrimidine systems in . This simplicity may reduce synthetic complexity and improve bioavailability.

- Substituent Diversity : The pyridin-2-yl group in the target compound offers a rigid, planar structure for target engagement, contrasting with flexible piperidine or thiophene groups in analogs .

Biological Activity

5-(Morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1147719-36-5 |

| Molecular Formula | C₁₄H₁₅N₃O₅S |

| Molecular Weight | 337.35 g/mol |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Furan Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Morpholine Sulfonyl Group : Reaction with morpholine and a sulfonylating agent.

- Formation of the Carboxamide Group : Reacting the intermediate with an amine and a carboxylating agent.

These methods can be optimized for yield and purity, often using catalysts to enhance efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the furan ring provides structural rigidity that facilitates interaction with biological targets. This compound may function as an enzyme inhibitor, potentially affecting various cellular processes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The compound's anticancer potential is supported by findings that suggest it may inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction. Studies have highlighted its role in modulating pathways associated with cancer cell survival .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been documented, suggesting potential applications in treating neurodegenerative diseases . The binding interactions with bovine serum albumin (BSA) indicate pharmacological effectiveness and bioavailability .

Case Studies and Research Findings

- Study on Anticancer Activity : A study demonstrated that derivatives of this compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .

- Enzyme Inhibition Studies : Research indicated that similar compounds exhibited strong inhibitory activity against urease and AChE, suggesting broad therapeutic applications beyond cancer treatment .

- Antimicrobial Screening : Compounds were evaluated for antibacterial activity, showing promising results against multiple strains, thus highlighting their potential use in developing new antibiotics .

Q & A

Q. What are the recommended methods for synthesizing 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling a furan-2-carboxylic acid derivative with a sulfonated morpholine moiety and pyridin-2-amine. Key steps include sulfonation of morpholine using chlorosulfonic acid, followed by nucleophilic substitution or amide bond formation. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) via HPLC or TLC. For example, highlights the use of IR and NMR to track intermediate formation, while discusses furan-carboxylic acid derivatives as precursors. Adjusting stoichiometry and using coupling agents like EDC/HOBt can improve yields .

Q. How can structural integrity be confirmed for this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR (¹H, ¹³C, DEPT) identifies proton environments and carbon frameworks.

- FT-IR verifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- X-ray crystallography (as in ) resolves bond angles and confirms stereochemistry. Cheminformatics tools (e.g., Gaussian or Avogadro) model 3D structures, while mass spectrometry validates molecular weight .

Q. What solubility and stability profiles should researchers consider during experimental design?

Polar aprotic solvents (DMSO, DMF) are optimal due to the compound’s sulfonamide and pyridine moieties. Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical. emphasizes monitoring degradation via HPLC-UV, particularly for hydrolytically labile amide bonds. Storage at –20°C under inert atmosphere is advised to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity for target proteins?

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-response curves (IC₅₀/EC₅₀ comparisons).

- Off-target screening (e.g., CEREP panels) to identify nonspecific binding.

- Metabolic stability assays (hepatic microsomes) to assess in vivo relevance. notes the importance of controlling stereochemistry in biological activity .

Q. How can synthetic byproducts or impurities be characterized and minimized?

- LC-MS/MS identifies byproducts (e.g., incomplete sulfonation or amide hydrolysis).

- Column chromatography (silica/C18) purifies intermediates.

- Process Analytical Technology (PAT) monitors reactions in real-time. emphasizes NMR-guided purification for furan-pyrimidine hybrids .

Q. What advanced techniques elucidate the compound’s supramolecular interactions?

- Single-crystal XRD () reveals hydrogen-bonding networks (e.g., morpholine O···H–N pyridine interactions).

- Dynamic light scattering (DLS) assesses aggregation in solution.

- Surface Plasmon Resonance (SPR) quantifies binding kinetics to immobilized targets .

Q. How does the morpholine sulfonyl group influence pharmacokinetic properties?

The sulfonyl group enhances solubility and hydrogen-bonding capacity, while morpholine improves metabolic stability. In silico ADMET predictions (SwissADME, pkCSM) estimate permeability (logP), CYP450 interactions, and bioavailability. ’s QSPR models link substituents to absorption rates .

Methodological Considerations

Q. What analytical workflows validate purity for publication or regulatory submissions?

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

- Scaffold diversification : Modify furan substituents (e.g., halogenation) or pyridine ring substituents (e.g., methyl, methoxy).

- Bioisosteric replacement : Substitute morpholine with piperidine () or thiomorpholine.

- Free-Wilson analysis quantifies group contributions to activity. and provide templates for SAR in sulfonamide and furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.